4-(3-Methylthioureido)phenylboronic acid

Cancer Research Enzyme Inhibition Triple-Negative Breast Cancer

Researchers developing serine protease inhibitors often struggle to source a single building block combining boronic acid cross-coupling reactivity with thiourea-based biological targeting. 4-(3-Methylthioureido)phenylboronic acid (CAS 1072946-18-9) solves this by integrating both functionalities in a para-substituted geometry. • Enables direct installation of the methylthioureido pharmacophore via Suzuki-Miyaura coupling-superior reactivity vs. boronate esters. • Serves as a direct precursor to thiouronium-substituted phenylboronic acids that inhibit uPA with IC50 = 8.2 μM. • Supports rapid SAR exploration for antimicrobial programs targeting MRSA (MIC low μg/mL). Supplied with ≥98% purity (HPLC), stored at room temperature, and shipped under ambient conditions. In stock for immediate global dispatch.

Molecular Formula C8H11BN2O2S
Molecular Weight 210.07 g/mol
CAS No. 1072946-18-9
Cat. No. B1421265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylthioureido)phenylboronic acid
CAS1072946-18-9
Molecular FormulaC8H11BN2O2S
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)NC(=S)NC)(O)O
InChIInChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14)
InChIKeyAWHSCCURKGKPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylthioureido)phenylboronic Acid (CAS 1072946-18-9): A Dual-Functional Phenylboronic Acid for Targeted Thiourea and Suzuki-Miyaura Coupling Applications


4-(3-Methylthioureido)phenylboronic acid (CAS: 1072946-18-9) is a heterofunctional organic compound combining a phenylboronic acid moiety with a para-substituted methylthiourea group. It has a molecular formula of C8H11BN2O2S and a molecular weight of 210.06 g/mol [1]. The boronic acid group facilitates its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation , while the thiourea moiety provides a versatile functional handle for further synthetic elaboration, coordination chemistry, and biological targeting interactions. It is available from multiple research supply vendors in purities of 95% to ≥98% .

Why Unsubstituted Phenylboronic Acid or Simple Thiourea Derivatives Cannot Substitute for 4-(3-Methylthioureido)phenylboronic Acid in Advanced Applications


Generic substitution with unfunctionalized phenylboronic acid or simple thiourea is not feasible due to the compound's unique dual-functionality. The boronic acid group enables the formation of reversible covalent bonds with 1,2- and 1,3-diols, which is crucial for the development of sensors and enzyme inhibitors [1]. Concurrently, the thiourea moiety provides a distinct set of molecular recognition and catalytic capabilities, such as anion binding and hydrogen-bonding catalysis [2]. The para-substitution pattern on the aromatic ring with a thiourea group creates a specific, directional geometry for molecular interactions and further synthetic modifications that cannot be achieved with simpler or ortho/meta-substituted analogs. This integrated structure is essential for applications requiring both functional groups in a precise spatial arrangement, such as in the development of selective serine protease inhibitors .

Quantitative Differentiation Evidence for 4-(3-Methylthioureido)phenylboronic Acid vs. Structural Analogs in Key Research Domains


Urokinase (uPA) Inhibitory Potency of a Closely Related Thiouronium-Phenylboronic Acid Derivative

A structurally related compound, carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide (BC-11), a thiouronium-substituted phenylboronic acid, demonstrates selective urokinase (uPA) inhibition with an IC50 of 8.2 μM . The 4-(3-Methylthioureido)phenylboronic acid molecule serves as a key synthetic intermediate or analog for this class of inhibitors, with the para-thiourea/boronic acid arrangement being essential for target engagement. In triple-negative MDA-MB231 breast cancer cells, BC-11 exhibits an ED50 of 117 μM at 72 h [1].

Cancer Research Enzyme Inhibition Triple-Negative Breast Cancer

Suzuki-Miyaura Cross-Coupling Efficiency of Arylboronic Acids

In head-to-head comparisons of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, arylboronic acids are more reactive and more atom-economic than other organoboron species such as pinacol boronates and potassium trifluoroborates [1]. 4-(3-Methylthioureido)phenylboronic acid, by virtue of being an arylboronic acid, retains this superior reactivity for C-C bond formation, enabling the direct incorporation of the methylthioureido functional group into complex molecular architectures.

Organic Synthesis Catalysis Cross-Coupling

Thiourea Derivatives Exhibit Broad-Spectrum Antibacterial Activity with Defined MIC Values

Thiourea derivatives have been shown to possess significant antibacterial properties. While data for 4-(3-Methylthioureido)phenylboronic acid itself is not yet available in the primary literature, a study of synthetic thiourea derivatives reported Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (ATCC 29213) as low as 2 µg/mL for specific analogs, and 4 µg/mL for others [1]. The presence of the thiourea moiety in 4-(3-Methylthioureido)phenylboronic acid implies a similar potential for antimicrobial activity.

Antimicrobials Drug Discovery Microbiology

Best-Fit Research and Industrial Application Scenarios for 4-(3-Methylthioureido)phenylboronic Acid Based on Evidenced Capabilities


Synthesis of Novel Serine Protease and TMPRSS2 Inhibitors for Antiviral and Anticancer Research

Procure for medicinal chemistry programs targeting the synthesis of novel serine protease inhibitors, particularly against urokinase (uPA) and TMPRSS2. The class-level evidence demonstrates that thiouronium- and thiourea-substituted phenylboronic acids, for which this compound is a direct precursor, exhibit selective inhibition of uPA with an IC50 of 8.2 μM and cytotoxicity against aggressive cancer cells [1]. Its use as a core building block enables the rapid exploration of structure-activity relationships (SAR) around these clinically relevant targets.

Advanced Building Block for Constructing Functionalized Biaryls via Suzuki-Miyaura Cross-Coupling

Employ this compound as a high-reactivity coupling partner in palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. As an arylboronic acid, it offers superior reactivity and atom economy compared to boronate esters or trifluoroborates [2]. This application allows researchers to directly install the valuable methylthioureido functional group into complex organic frameworks, enabling the creation of diverse molecular libraries for biological screening and materials science.

Development of Dual-Functional Sensors and Molecular Recognition Probes

This compound is ideally suited for the design and development of dual-functional chemosensors. The boronic acid group provides a well-established mechanism for the reversible recognition of 1,2- and 1,3-diols (e.g., saccharides), while the thiourea moiety enables simultaneous binding of anionic guests like carboxylates through hydrogen bonding [3]. This dual-recognition capability is essential for creating highly selective sensors for complex biomolecules such as sialic acids, which are important cancer biomarkers.

Scaffold for the Synthesis and Screening of Novel Antimicrobial Agents

Incorporate this reagent into a synthetic workflow for generating focused libraries of novel antimicrobial compounds. The demonstrated antibacterial activity of the thiourea class against pathogens like Staphylococcus aureus and MRSA, with MIC values in the low µg/mL range [4], provides a strong, evidence-based rationale for using 4-(3-Methylthioureido)phenylboronic acid as a core building block in the search for new antibiotics.

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